molecular formula C10H16FNO4 B8065367 (2S,3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid

(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid

Cat. No.: B8065367
M. Wt: 233.24 g/mol
InChI Key: BUNHNBQISAFFOR-RNFRBKRXSA-N
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Description

(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid is a chiral fluorinated amino acid derivative. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features, which include a fluorine atom and a tert-butoxycarbonyl (Boc) protecting group. These features contribute to its stability and reactivity, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine and fluorinated reagents.

    Protection: The amino group of the pyrrolidine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of (2S,3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (2S,3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid is used as a chiral building block for the synthesis of complex molecules. Its fluorinated nature imparts unique properties to the synthesized compounds, such as increased metabolic stability and altered electronic characteristics.

Biology

In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. The fluorine atom can serve as a probe in NMR spectroscopy, providing insights into molecular dynamics and binding sites.

Medicine

In medicinal chemistry, this compound is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases. Its chiral nature and functional groups make it a valuable intermediate in drug development.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for large-scale synthesis and application in various chemical processes.

Mechanism of Action

The mechanism of action of (2S,3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, while the Boc protecting group ensures stability during chemical reactions. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-Fluoropyrrolidine-2-carboxylic acid: Lacks the Boc protecting group, making it less stable but more reactive.

    (2S,3R)-1-[(tert-Butoxy)carbonyl]-3-chloropyrrolidine-2-carboxylic acid: Contains a chlorine atom instead of fluorine, resulting in different electronic and steric properties.

    (2S,3R)-1-[(tert-Butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid: Features a hydroxyl group, which alters its reactivity and hydrogen bonding potential.

Uniqueness

(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid is unique due to the presence of both the fluorine atom and the Boc protecting group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in various chemical syntheses. The fluorine atom enhances metabolic stability and can serve as a probe in spectroscopic studies, while the Boc group ensures protection during multi-step synthesis processes.

Properties

IUPAC Name

(2S,3R)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-4-6(11)7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNHNBQISAFFOR-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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